Desmethyl Iopamidol

HPLC impurity profiling pharmacopoeial method system suitability

Desmethyl Iopamidol, officially designated as Iopamidol EP Impurity B and USP Related Compound B, is a key specified impurity of the non-ionic iodinated radiocontrast medium Iopamidol. It is chemically defined as 5-[(hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide (C16H20I3N3O8, MW 763.06).

Molecular Formula C16H20I3N3O8
Molecular Weight 763.06 g/mol
CAS No. 77868-41-8
Cat. No. B127405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Iopamidol
CAS77868-41-8
Synonyms5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo- 1,3-benzenedicarboxamide;  USP Iopamidol Related Compound B;  Iopamidol EP Impurity B
Molecular FormulaC16H20I3N3O8
Molecular Weight763.06 g/mol
Structural Identifiers
SMILESC(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
InChIKeyBPSXCZTZZDIVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Iopamidol (CAS 77868-41-8): Regulatory Reference Standard for Iopamidol Impurity Control


Desmethyl Iopamidol, officially designated as Iopamidol EP Impurity B and USP Related Compound B, is a key specified impurity of the non-ionic iodinated radiocontrast medium Iopamidol. It is chemically defined as 5-[(hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide (C16H20I3N3O8, MW 763.06) [1]. This compound is not a therapeutic agent but a pharmacopoeial reference standard mandated for the identification, control, and quantification of related substances in Iopamidol drug substance and injection formulations . Its structural distinction lies in the hydroxyacetyl group at the 5-amino position, replacing the (2S)-2-hydroxypropanoyl moiety present in the parent drug [1].

Why Generic Iopamidol Impurities Cannot Replace Desmethyl Iopamidol in Compendial Methods


The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) specify over ten individual Iopamidol impurities (A through K) with distinct chromatographic retention times and unique chemical structures [1]. A generic impurity standard or a mixture of impurities cannot satisfy system suitability requirements because the pharmacopoeial method relies on the precise relative retention time (RRT) of each specified impurity to achieve the mandated resolution and peak identification. For instance, the BP/EP monograph explicitly sets a resolution minimum of 2.0 between impurity H and Iopamidol, and impurities A, B, C, D, and others each have a precise RRT window that must be matched by the corresponding certified reference standard [1]. Substituting Desmethyl Iopamidol (Impurity B) with an alternative impurity would lead to incorrect peak assignment, invalid system suitability, and non-compliance with regulatory submission requirements [2].

Quantitative Differentiation of Desmethyl Iopamidol Against Other Iopamidol Specified Impurities


Chromatographic Selectivity: Relative Retention Time of Impurity B vs. All Other Specified Impurities

In the official BP/EP liquid chromatography method for Iopamidol related substances, Impurity B (Desmethyl Iopamidol) exhibits a relative retention time (RRT) of approximately 0.6 with reference to Iopamidol (RRT = 1.0, retention time ~14.6 min). This places it distinctly between Impurity D (RRT ~0.1) and Impurities I/H (RRT ~0.9), and well-separated from Impurity A (RRT ~1.8) and Impurity C (RRT ~1.3) [1]. The specific RRT value is critical for correct peak identification during system suitability testing.

HPLC impurity profiling pharmacopoeial method system suitability

Regulatory Acceptance Limit: Impurity B is Explicitly Limited to ≤0.1% in Drug Substance

The BP/EP monograph for Iopamidol drug substance sets an individual limit of not more than 0.1% for each of the specified impurities A, B, C, D, E, F, G, J, and K. This is measured as not more than 0.5 times the area of the principal peak in reference solution (b) [1]. The US patent CN105461581A further confirms that both Impurity A and Impurity B must be controlled within 0.1% in both the European Pharmacopoeia and the United States Pharmacopeia [2].

ANDA quality control pharmacopoeial limits impurity specification

Aqueous Solubility of Desmethyl Iopamidol vs. Parent Iopamidol

Desmethyl Iopamidol has a predicted water solubility of 40.31 g/L at 25 °C, based on its pKa of 10.55 ± 0.70 . In contrast, the parent compound Iopamidol is classified as 'freely soluble' in water by the BP/EP monograph, which typically denotes a solubility exceeding 100 g/L [1]. This nearly three-fold difference in aqueous solubility can impact dissolution rates during analytical sample preparation and may necessitate sonication or heating to achieve complete dissolution of the impurity standard.

physicochemical properties sample preparation water solubility

Synthetic Difficulty and Necessity of Certified Reference Standard Supply

Patent CN105461581A discloses that both Impurity A and Impurity B (Desmethyl Iopamidol) exhibit poor solubility in ester solvents and possess chemical properties closely resembling Iopamidol, making them extremely difficult to remove during purification and challenging to control during synthesis [1]. This inherent synthetic difficulty elevates the importance of a reliable, fully-certified external reference standard over in-house preparations. The patent provides dedicated synthetic routes for Impurity B, underscoring its specialized nature [1].

impurity synthesis reference standard quality assurance

Commercial Availability and Cost Comparison of USP/EP Reference Standards

The USP Reference Standard for Iopamidol Related Compound B (Desmethyl Iopamidol) is currently listed at USD $925.00 for 50 mg (Catalog No. 1344735) . Alternative sources offer different packaging and pricing, such as TRC (Desmethyl Iopamidol, 2.5 mg, $130) and Biosynth Carbosynth (EP impurity B, 2 mg, $153) . The USP standard is the definitive reference material for compendial testing and is accompanied by a certificate of analysis and valid use date, which is mandatory for regulatory filing.

procurement reference standard pricing USP compendial grade

Key Application Scenarios for Desmethyl Iopamidol (Iopamidol EP Impurity B)


HPLC System Suitability and Peak Identification in Iopamidol Drug Substance Release Testing

In QC laboratories performing the BP/EP or USP compendial method for Iopamidol related substances, the certified Desmethyl Iopamidol standard is used to generate the impurity B peak and verify system suitability parameters, including resolution from the principal peak and other specified impurities [1]. The precise RRT of 0.6 must be confirmed against the reference chromatogram before batch release decisions are made.

Method Validation and ANDA Submission for Generic Iopamidol Injection

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), the EP Impurity B reference standard is essential for demonstrating specificity, linearity, accuracy, and precision of the related substances method [2]. The regulatory acceptance limit of NMT 0.1% drives the need for a high-purity standard to validate LOQ and LOD parameters.

Impurity Fate and Forced Degradation Studies for Iopamidol Stability Indicating Methods

During forced degradation studies (acid, base, oxidative, thermal, photolytic), Desmethyl Iopamidol may be formed as a hydrolysis product. Having the authentic impurity standard allows for definitive identification and quantitation of this degradant, enabling the development of a stability-indicating HPLC method [1].

Synthetic Process Optimization to Control Impurity B Levels in Iopamidol API Manufacturing

As noted in patent CN105461581A, Impurity B is a difficult-to-remove process impurity with solubility characteristics similar to the API [2]. API manufacturers use the certified reference standard to track impurity B levels during process development and to validate that the final crystallization step consistently reduces the impurity below the 0.1% threshold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Iopamidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.